An In-depth Technical Guide to Indanthrene: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to Indanthrene: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Indanthrene, also known as Indanthrone or C.I. Pigment Blue 60, is a synthetic organic pigment belonging to the anthraquinone class of dyes. First synthesized in 1901 by René Bohn, it was the pioneering vat dye, marking a significant milestone in the development of high-performance colorants.[1][2] Its exceptional fastness properties have cemented its importance in various industrial applications, primarily as a blue pigment in paints, enamels, and for dyeing cellulosic fibers like cotton.[2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on the technical details relevant to scientific and research professionals.
Chemical Structure and Identification
Indanthrene is a large, planar molecule characterized by a core structure of two anthraquinone units linked by two amine groups. Its systematic IUPAC name is 6,15-Dihydrodinaphtho[2,3-a:2′,3′-h]phenazine-5,9,14,18-tetrone.[4] The molecule is achiral and possesses a high degree of conjugation, which is responsible for its intense blue color.
Table 1: Chemical Identifiers for Indanthrene
| Identifier | Value |
| IUPAC Name | 6,15-Dihydrodinaphtho[2,3-a:2′,3′-h]phenazine-5,9,14,18-tetrone[4] |
| Common Names | Indanthrene, Indanthrone, Vat Blue 4, Pigment Blue 60[4] |
| CAS Number | 81-77-6[4] |
| Molecular Formula | C₂₈H₁₄N₂O₄[3] |
| InChIKey | UHOKSCJSTAHBSO-UHFFFAOYSA-N[4] |
| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC5=C(N4)C=CC6=C5C(=O)C7=CC=CC=C7C6=O[4] |
Physicochemical Properties
Indanthrene's physical and chemical properties are central to its performance and applications. It is a dark blue solid with a metallic luster, and it is known for its exceptional stability to light and heat.[3][4]
Table 2: Physicochemical Properties of Indanthrene
| Property | Value |
| Molecular Weight | 442.43 g/mol [5] |
| Appearance | Blue needles with a metallic luster or a fine, fluffy deep blue powder.[3] |
| Melting Point | 470-500 °C (decomposes)[3][4] |
| Density | 1.6 g/mL[2] |
| Solubility in Water | Insoluble[2][4] |
| Solubility in Organic Solvents | Practically insoluble in most organic solvents.[4] Slightly soluble in hot chloroform, o-chlorophenol, and quinoline.[3] |
| Solubility in Acids/Bases | Soluble in concentrated sulfuric acid (turns brown) and dilute alkali solutions.[3][4] |
| UV-Vis Absorption (λmax) | 278 nm (on cellophane film)[4][6] |
| Thermal Stability | Not decomposed by heating to 250 °C.[4] |
Synthesis of Indanthrene
The primary industrial synthesis of Indanthrene involves the dimerization of 2-aminoanthraquinone in the presence of a strong base, typically potassium hydroxide, at elevated temperatures (220-235 °C).[2] The reaction proceeds through the formation of an intermediate which then undergoes intramolecular cyclization and subsequent oxidation to yield the final Indanthrene molecule.[2]
Logical Workflow for Indanthrene Synthesis
Caption: A logical workflow diagram illustrating the synthesis of Indanthrene.
Experimental Protocol: Synthesis from 2-Aminoanthraquinone
The following is a generalized experimental protocol for the synthesis of Indanthrene. Safety Precautions: This synthesis involves corrosive materials and high temperatures. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The reaction should be carried out in a well-ventilated fume hood.
Materials:
-
2-aminoanthraquinone
-
Potassium hydroxide (KOH)
-
Potassium nitrate (KNO₃) or potassium chlorate (KClO₃) as an oxidizing agent
-
Water
Procedure:
-
Prepare an aqueous slurry of 2-aminoanthraquinone. An oxidizing agent such as potassium nitrate or chlorate can be dissolved in this slurry.[7]
-
In a suitable reaction vessel, prepare a fused mixture of potassium hydroxide.
-
Gradually add the 2-aminoanthraquinone slurry to the fused caustic alkali with constant stirring, maintaining a temperature between 220 °C and 250 °C.[7]
-
Continue heating the reaction mixture for 1 to 4 hours until the formation of Indanthrene is substantially complete.[7]
-
After the reaction is complete, carefully pour the hot mixture into a large volume of water.
-
The precipitated crude Indanthrene is then collected by filtration.
-
Purification can be achieved by "acid pasting," which involves dissolving the crude product in concentrated sulfuric acid and then re-precipitating it by dilution with water.[8]
-
The purified product is then washed with hot water until the filtrate is neutral and dried.
Applications
The primary application of Indanthrene is as a vat dye for cellulosic fibers such as cotton.[3] Vat dyeing is a process that utilizes the reversible reduction of the insoluble pigment to a water-soluble "leuco" form, which has an affinity for the fiber.
Vat Dyeing Process with Indanthrene
The vat dyeing process involves several key steps:
-
Vatting: The insoluble Indanthrene pigment is reduced in an alkaline solution, typically using sodium hydrosulfite (Na₂S₂O₄), to its soluble leuco form.[9] This results in a change of color.
-
Dyeing: The textile material is immersed in the dyebath containing the soluble leuco form of the dye. The leuco dye penetrates the fibers.[9]
-
Oxidation: The fabric is removed from the dyebath and exposed to air or a chemical oxidizing agent (e.g., hydrogen peroxide or sodium perborate).[9] This re-oxidizes the leuco dye back to its original insoluble pigment form, trapping it within the fibers.[8][9]
-
Soaping: The dyed fabric is boiled in a soap solution to remove any loose dye particles from the surface and to stabilize the color, improving its fastness properties.[9]
Experimental Workflow for Vat Dyeing
Caption: A workflow diagram of the vat dyeing process using Indanthrene.
Other Applications
Beyond textiles, Indanthrene is used as a high-performance pigment (Pigment Blue 60) in:
-
Paints and Coatings: For automotive finishes, industrial coatings, and artists' paints due to its excellent lightfastness and weather resistance.[2][3]
-
Plastics and Polymers: For coloring various plastics where high stability is required.
-
Inks: In high-quality printing inks.
Recent research has also explored the potential of Indanthrene and its derivatives in the field of organic electronics, specifically as organic semiconductors.[2]
Conclusion
Indanthrene remains a cornerstone of the pigment and dye industry more than a century after its discovery. Its robust chemical structure imparts exceptional stability, making it a preferred choice for applications demanding high fastness properties. A thorough understanding of its chemical properties, synthesis, and application methodologies is crucial for its effective utilization in both traditional and emerging technological fields. The detailed information provided in this guide serves as a valuable resource for researchers and professionals working with this important class of organic materials.
References
- 1. static.fibre2fashion.com [static.fibre2fashion.com]
- 2. Indanthrone blue - Wikipedia [en.wikipedia.org]
- 3. INDANTHRONE BLUE - Ataman Kimya [atamanchemicals.com]
- 4. C.I. Pigment Blue 60 | C28H14N2O4 | CID 6690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. INDANTHRENE BLUE RS - Ataman Kimya [atamanchemicals.com]
- 6. Indanthrone blue - CAMEO [cameo.mfa.org]
- 7. US1990954A - Process of preparing indanthrene blue - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. The Dyeing Principle of Vat Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
